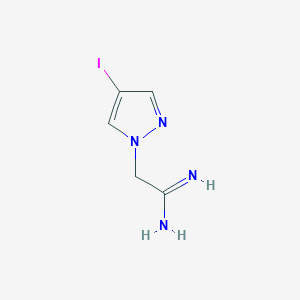

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide

Description

2-(4-Iodo-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and an acetimidamide group at the 1-position. Its structure combines the electron-rich pyrazole ring with the nucleophilic and hydrogen-bonding capabilities of the acetimidamide moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C5H7IN4 |

|---|---|

Molecular Weight |

250.04 g/mol |

IUPAC Name |

2-(4-iodopyrazol-1-yl)ethanimidamide |

InChI |

InChI=1S/C5H7IN4/c6-4-1-9-10(2-4)3-5(7)8/h1-2H,3H2,(H3,7,8) |

InChI Key |

AJNVMYXLOULSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1CC(=N)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodopyrazole with chloroacetimidamide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide may involve large-scale iodination reactions using iodine or iodinating agents such as N-iodosuccinimide (NIS). The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(4-azido-1H-pyrazol-1-yl)acetimidamide .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent against various diseases.

Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets in the body. The iodine atom in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Penipacid A and B (Anthranilic Acid Derivatives)

Penipacid A [(E)-2-(N'-(2-hydroxy-2-methylpropyl)acetimidamido)benzoic acid] and Penipacid B share the acetimidamide motif but differ in their core structure. Penipacid A incorporates a benzoic acid scaffold, whereas 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide features a pyrazole ring. Key distinctions include:

- Solubility : The carboxyl group in Penipacid A improves aqueous solubility compared to the iodinated pyrazole derivative.

- Biological Activity : Penipacid A exhibits antimicrobial properties linked to its anthranilic acid core, while the pyrazole-iodo-acetimidamide structure has shown utility in polymer chemistry (e.g., as an end-capper in Yamamoto reactions) .

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-Hydroxyphenyl) Acetimidamide) (1a)

This oxadiazole-acetimidamide hybrid demonstrates potent antimicrobial activity (MIC: 2–4 µg/mL against Staphylococcus aureus). Unlike 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide, compound 1a lacks halogen substituents but includes a hydroxylphenyl group, enhancing hydrogen-bonding interactions with bacterial targets. The pyrazole-iodo derivative’s iodine atom may confer stability under harsh reaction conditions, as seen in polymer synthesis .

Steroidal Pyrimidines (e.g., 3a–f)

Steroidal pyrimidines synthesized via cyclization of acetimidamide with steroidal β-chlorovinyl aldehydes exhibit anticancer activity. These compounds differ in their steroidal backbone but share the acetimidamide group’s ability to engage in hydrogen bonding. The pyrazole-iodo derivative’s smaller size and halogenated structure make it more suitable for materials science applications than steroidal systems .

2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Acetamide (2e)

This triazole-pyrimidine-acetamide hybrid, a tyrosine kinase inhibitor analog, highlights the role of acetamide/acetimidamide groups in targeting kinases. While 2e’s acetamide group is less nucleophilic than acetimidamide, its triazole ring provides metabolic stability. The pyrazole-iodo derivative’s iodine atom enables radioimaging or further derivatization, which is absent in 2e .

Comparative Data Table

Biological Activity

2-(4-iodo-1H-pyrazol-1-yl)acetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

The compound 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide features a pyrazole ring substituted with an iodine atom and an acetimidamide group. Its molecular structure can be represented as follows:

This structure is significant for its interaction with various biological targets.

Biological Activity Overview

Research has shown that 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide exhibits several biological activities, particularly as an inhibitor of specific enzymes and signaling pathways.

Enzyme Inhibition

One of the primary areas of investigation is the compound's inhibitory effect on carbonic anhydrase (CA) enzymes. A study reported that various pyrazole derivatives, including those similar to 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide, demonstrated moderate inhibition against the CA-II enzyme. The inhibition was quantitatively assessed using IC50 values, which reflect the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Inhibition Potency of Pyrazole Derivatives against Carbonic Anhydrase-II

| Compound | IC50 (µM) |

|---|---|

| 2-(4-Iodo-1H-pyrazol-1-yl)acetimidamide | Data not available |

| Standard Acetazolamide | 18.2 ± 0.23 |

| Other Pyrazole Derivatives | 13.8 - 35.7 |

The study indicated that compounds with specific structural features, such as polar groups, tended to exhibit higher inhibitory activity against CA-II .

Case Studies

In a notable case study involving the synthesis and evaluation of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole scaffold. They found that modifications at various positions on the pyrazole ring could significantly influence biological activity, particularly in terms of enzyme inhibition and anticancer properties.

Case Study Highlights:

- Objective: To evaluate the biological activity of synthesized pyrazole derivatives.

- Method: Synthesis followed by in vitro assays for enzyme inhibition.

- Findings: Certain derivatives showed promising results in inhibiting CA-II with IC50 values comparable to established inhibitors like acetazolamide .

The mechanism by which 2-(4-iodo-1H-pyrazol-1-yl)acetimidamide exerts its biological effects is primarily through binding interactions with target enzymes. Molecular docking studies have suggested that the compound fits well into the active sites of various enzymes, facilitating competitive inhibition.

Figure 1: Molecular Docking Results

Molecular Docking

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.